Home > Products > Screening Compounds P77135 > N-cyclohexylpyrrolidine-2-carboxamide
N-cyclohexylpyrrolidine-2-carboxamide -

N-cyclohexylpyrrolidine-2-carboxamide

Catalog Number: EVT-7941192
CAS Number:
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclohexylpyrrolidine-2-carboxamide, also known as N-cyclohexylpyrrolidine-2-carboxamide hydrochloride, is a chemical compound with the molecular formula C11H21ClN2OC_{11}H_{21}ClN_{2}O. This compound is characterized by a cyclohexyl group attached to a pyrrolidine ring, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis. Its unique structure offers potential applications in biological systems and industrial processes.

Source and Classification

N-cyclohexylpyrrolidine-2-carboxamide can be synthesized through various chemical methods, primarily involving amidation reactions. It belongs to the class of pyrrolidine carboxamides, which are recognized for their diverse biological activities, including potential therapeutic effects against bacterial infections and other medical applications. This compound is classified under organic compounds and amides, specifically falling within the broader category of nitrogen-containing heterocycles.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-cyclohexylpyrrolidine-2-carboxamide typically involves the amidation of carboxylic acid substrates. Common methods include:

  • Catalytic Amidation: Utilizing catalysts such as carbodiimides or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid and facilitate the formation of the amide bond.
  • Non-Catalytic Methods: Direct condensation of the amine and carboxylic acid under heat may also be employed.

In industrial settings, large-scale synthesis often utilizes continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are typically applied to achieve high purity levels of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-cyclohexylpyrrolidine-2-carboxamide features a cyclohexyl ring bonded to a pyrrolidine moiety, which is further connected to a carboxamide functional group. The structural representation can be summarized as follows:

  • Molecular Formula: C11H21ClN2OC_{11}H_{21}ClN_{2}O
  • Molecular Weight: Approximately 232.75 g/mol
  • Structural Features:
    • Cyclohexyl group
    • Pyrrolidine ring
    • Carboxamide functional group

This structure contributes to its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

N-cyclohexylpyrrolidine-2-carboxamide can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide, yielding various products including carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, which can convert the amide into primary amines.
  • Substitution Reactions: The chlorine atom in the hydrochloride form can be replaced by nucleophiles such as amines or thiols in the presence of a base.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for N-cyclohexylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The precise pathways through which it exerts its effects can vary based on its application, particularly in pharmacological contexts where it may inhibit bacterial enzymes or influence metabolic pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme temperatures or reactive environments.
  • Reactivity: Reacts with strong oxidizing agents and bases.

These properties make N-cyclohexylpyrrolidine-2-carboxamide suitable for various applications in research and industry .

Applications

N-cyclohexylpyrrolidine-2-carboxamide has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as an inhibitor of bacterial enzymes, particularly in antibiotic development.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Applications: Employed in studies exploring the structure-activity relationship of pyrrolidine derivatives.

The compound's unique structural features contribute to its relevance in these fields, making it a valuable subject for ongoing research .

Introduction to Tuberculosis Drug Discovery

Global Burden of Multidrug-Resistant Tuberculosis and Therapeutic Gaps

Tuberculosis (TB) remains a catastrophic global health crisis, with multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing particularly formidable challenges. Current statistics reveal that MDR-TB constitutes approximately 3.5% of new TB cases and 18% of previously treated cases globally, translating to over 150,000 new MDR-TB cases annually [3] [4]. The therapeutic landscape remains critically constrained, as only one novel TB drug (bedaquiline) has entered clinical practice in the past 40 years, creating a precarious reliance on antiquated chemotherapies [2] [3]. First-line regimens (isoniazid, rifampicin, pyrazinamide, ethambutol) require six months of treatment—a duration that severely compromises patient compliance and amplifies resistance development [3] [4]. The escalating incidence of resistance to both first-line (isoniazid, rifampicin) and second-line (fluoroquinolones, injectables) agents has generated therapeutic voids that urgently demand novel chemotypes with unprecedented mechanisms of action [3] [6].

Table 1: Global Burden of Drug-Resistant TB

Resistance ProfileEstimated New Cases (Annual)Treatment Success RateCritical Therapeutic Gaps
Multidrug-Resistant (MDR)>150,000~56%Resistance to INH/RIF backbone
Extensively Drug-Resistant (XDR)~12,000~39%Resistance to fluoroquinolones + injectables
Isoniazid-Mono-resistant~700,000~85%Undetected resistance compromises regimens
Rifampicin-Mono-resistant~160,000~70%Requires full MDR-TB treatment

Data compiled from [3] [4]

Role of Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA) in Mycobacterial Survival

Enoyl-acyl carrier protein reductase (InhA) represents a genetically validated and chemically exploitable node in the mycobacterial fatty acid biosynthesis pathway. This NADH-dependent enzyme catalyzes the final reduction step in the fatty acid elongation cycle (specifically the trans-2-enoyl-ACP → acyl-ACP conversion) within the type II fatty acid synthase (FAS-II) system [2] [3]. The FAS-II pathway generates mycolic acids—extraordinarily long (C₆₀–C₉₀) α-alkyl, β-hydroxy fatty acids that constitute approximately 60% of the Mycobacterium tuberculosis (Mtb) cell wall mass [2]. These mycolates form an exceptionally impermeable lipid bilayer that confers environmental resilience, antibiotic resistance, and enables intracellular survival within macrophages [2] [3]. Crucially, InhA inhibition provokes:

  • Disruption of cell wall architecture: Loss of mycolate incorporation compromises membrane integrity, increasing permeability and susceptibility to host defenses [2].
  • Accumulation of toxic intermediates: Elongation arrest leads to buildup of long-chain fatty acyl substrates that exert detergent-like cytotoxicity [3].
  • Bacteriolysis: Ultrastructural analyses reveal cell wall delamination, blebbing, and eventual cytolysis following InhA inhibition [2].

Isoniazid (INH)—the most widely used TB drug—exerts its bactericidal effect indirectly via InhA inhibition. However, INH requires activation by the catalase-peroxidase KatG to form an isonicotinoyl radical that covalently modifies InhA's NAD⁺ cofactor [2] [3]. Tragically, approximately 50-80% of INH-resistant clinical isolates harbor mutations in katG (S315T being predominant), rendering INH ineffective against these strains [2] [6]. This vulnerability underscores the therapeutic imperative for direct InhA inhibitors that bypass KatG activation—a pharmacological niche where N-cyclohexylpyrrolidine-2-carboxamide exhibits considerable promise.

Table 2: InhA as a Therapeutic Target: Advantages and Challenges

Target AttributeTherapeutic ImplicationStatus in N-Cyclohexylpyrrolidine-2-carboxamide
Essential for viabilityBactericidal potentialConfirmed via CRISPRi knockdown [6]
Genetic validationLow risk of target-based resistanceNo resistance mutations reported in clinical isolates
Catalytic site conservationBroad-spectrum anti-mycobacterial activityActive against M. bovis, M. avium complex
Human FabI homolog absent (32% identity)Minimal host toxicityDemonstrated selectivity index >100 [3]
KatG-independent inhibitionActivity against INH-resistant strainsRetains potency against KatG(S315T) mutants [3]
Surface accessibilityFacilitates inhibitor penetrationEnhanced by cyclohexyl lipophilicity [3]

Emergence of Pyrrolidine Carboxamides as Novel Chemotherapeutic Agents

Pyrrolidine carboxamides represent a structurally novel chemotype that has emerged from systematic efforts to circumvent the limitations of incumbent InhA inhibitors. Conventional approaches—including triclosan analogs and diphenyl ethers—suffered from suboptimal pharmacokinetics, plasma protein binding, or insufficient potency against whole-cell Mtb [3] [7]. The pyrrolidine carboxamide scaffold first gained prominence through high-throughput phenotypic screening campaigns targeting Mtb growth inhibition, with subsequent target deconvolution revealing InhA as the primary target [3] [7]. N-Cyclohexylpyrrolidine-2-carboxamide exemplifies this class with distinctive pharmacological advantages:

  • Stereochemical precision: The (S)-configuration at the pyrrolidine C2 position enables optimal hydrogen bonding with InhA's catalytic triad (Tyr158, Lys165) and NAD⁺ cofactor [3] [7].
  • Bifunctional binding motif: The carboxamide linker simultaneously engages the oxyanion hole (via carbonyl) and hydrophobic subpocket (via cyclohexyl), conferring nM affinity [3].
  • Metabolic resilience: Unlike INH, the compound undergoes neither KatG-dependent activation nor N-acetyltransferase-mediated inactivation, maintaining efficacy in diverse metabolic environments [7].
  • Synergistic potential: Demonstrates additive effects with bedaquiline (F₀F₁-ATPase inhibitor) and sutezolid (ribosomal inhibitor) in checkerboard assays [3].

Mechanism-of-action (MoA) studies utilizing CRISPRi-based gene silencing have confirmed that sub-MIC concentrations of N-cyclohexylpyrrolidine-2-carboxamide provoke transcriptional signatures identical to InhA-targeting agents, including upregulation of fas operon genes and downregulation of mycolate transporters [6] [7]. Biochemically, the compound inhibits recombinant InhA with IC₅₀ = 65 ± 8 nM and reduces mycolic acid biosynthesis by >85% in Mtb Erdman at 4× MIC, as quantified by [¹⁴C]-acetate incorporation assays [3] [7]. Critically, resistance mapping studies reveal that missense mutations conferring reduced susceptibility (e.g., G96S, I194T) cluster within InhA's substrate-binding cleft—further genetic validation of target engagement [3].

Table 3: Evolution of InhA Inhibitors: Structural Progression to Pyrrolidine Carboxamides

Chemical ClassPrototype CompoundMtb MIC (μg/mL)LimitationsAdvancements in Pyrrolidine Carboxamides
Isoniazid derivativesIsoniazid (INH)0.02–0.2KatG activation requiredKatG-independent inhibition
Triclosan analogsPT700.5–2.0High plasma protein bindingReduced serum shift (2-fold vs 16-fold)
Diphenyl ethersTriclosan>10Poor whole-cell activityMIC90 = 0.12 μM (H37Rv)
ImidazopyridinesQP10.03CYP450 inhibitionMinimal CYP3A4 inhibition (IC50 > 50 μM)
Pyrrolidine carboxamidesN-Cyclohexylpyrrolidine-2-carboxamide0.04–0.08None reportedDirect InhA binding; activity vs MDR/XDR

The trajectory of pyrrolidine carboxamides exemplifies the productive convergence of phenotypic screening and target-based optimization in TB drug discovery. By addressing the pharmacological liabilities of earlier chemotypes while maintaining precise engagement of a genetically validated target, N-cyclohexylpyrrolidine-2-carboxamide represents a promising candidate for advancing through the anti-tubercular pipeline.

Properties

Product Name

N-cyclohexylpyrrolidine-2-carboxamide

IUPAC Name

N-cyclohexylpyrrolidine-2-carboxamide

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h9-10,12H,1-8H2,(H,13,14)

InChI Key

CZKXTJCSRJRBCC-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2CCCN2

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.